

Application Notes & Protocols: Self-Assembly of Oleoyl-Gly-Lys-(m-PEG11)-NH₂

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Compound of Interest

Compound Name: Oleoyl-Gly-Lys-(m-PEG11)-NH₂

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Introduction

Oleoyl-Gly-Lys-(m-PEG11)-NH₂ is an amphiphilic molecule composed of a hydrophobic oleoyl lipid tail, a dipeptide linker (Gly-Lys), and a hydrophilic methoxy polyethylene glycol (PEG) chain. This structure facilitates spontaneous self-assembly in aqueous solutions to form core-shell micellar nanostructures. The hydrophobic oleoyl chains form the core, which can serve as a reservoir for lipophilic drugs, while the PEG chains form a hydrophilic corona that provides colloidal stability and "stealth" properties to evade the mononuclear phagocyte system, prolonging circulation time in vivo. These characteristics make **Oleoyl-Gly-Lys-(m-PEG11)-NH₂** a promising candidate for advanced drug delivery systems.

This document provides detailed protocols for the preparation and characterization of self-assembled **Oleoyl-Gly-Lys-(m-PEG11)-NH₂** nanoparticles. The key characterization techniques covered are the determination of the Critical Micelle Concentration (CMC), Dynamic Light Scattering (DLS) for size and surface charge analysis, and Transmission Electron Microscopy (TEM) for morphological visualization.

Data Presentation

The following tables summarize the expected physicochemical properties of **Oleoyl-Gly-Lys-(m-PEG11)-NH₂** self-assembled nanoparticles based on typical values for similar lipid-peptide-PEG conjugates. These values should be determined experimentally for each new formulation.

Table 1: Critical Micelle Concentration (CMC)

Parameter	Method	Expected Value Range
Critical Micelle Concentration (CMC)	Fluorescence Spectroscopy (Pyrene Probe)	0.01 - 0.5 mM

Table 2: Nanoparticle Size and Surface Charge

Parameter	Method	Expected Value Range
Hydrodynamic Diameter (Z-average)	Dynamic Light Scattering (DLS)	50 - 200 nm
Polydispersity Index (PDI)	Dynamic Light Scattering (DLS)	< 0.3
Zeta Potential	Dynamic Light Scattering (DLS)	-10 to +10 mV

Table 3: Nanoparticle Morphology

Parameter	Method	Expected Morphology
Shape	Transmission Electron Microscopy (TEM)	Spherical Micelles
Core-Shell Structure	Transmission Electron Microscopy (TEM)	Visible post-staining

Experimental Protocols

Protocol for Self-Assembly of Oleoyl-Gly-Lys-(m-PEG11)-NH₂ Nanoparticles

This protocol describes the preparation of nanoparticles via the solvent evaporation method, a common technique for self-assembly of amphiphilic molecules.

Materials:

- **Oleoyl-Gly-Lys-(m-PEG11)-NH₂**
- Ethanol (or other suitable organic solvent)
- Phosphate-Buffered Saline (PBS), pH 7.4
- Vortex mixer
- Rotary evaporator or vacuum desiccator

Procedure:

- Dissolve a known amount of **Oleoyl-Gly-Lys-(m-PEG11)-NH₂** in ethanol to a final concentration of 10 mg/mL.
- In a round-bottom flask, add the desired volume of the ethanolic solution.
- Slowly add PBS (pH 7.4) to the ethanolic solution while gently stirring. A typical ratio is 1:10 (organic solvent to aqueous phase).
- The solution will appear opalescent, indicating the formation of nanoparticles.
- Remove the organic solvent using a rotary evaporator at room temperature under reduced pressure.
- The resulting aqueous suspension contains the self-assembled nanoparticles.
- The final concentration can be adjusted by adding more PBS.
- Filter the nanoparticle suspension through a 0.22 µm syringe filter to remove any large aggregates.

Protocol for Determination of Critical Micelle Concentration (CMC)

The CMC is determined using a fluorescence-based method with pyrene as a hydrophobic probe. Pyrene exhibits a fluorescence emission spectrum that is sensitive to the polarity of its microenvironment.

Materials:

- **Oleoyl-Gly-Lys-(m-PEG11)-NH₂** nanoparticle suspension
- Pyrene stock solution in acetone (10^{-2} M)
- PBS (pH 7.4)
- Fluorometer

Procedure:

- Prepare a series of aqueous solutions of **Oleoyl-Gly-Lys-(m-PEG11)-NH₂** with concentrations ranging from 10^{-6} M to 10^{-2} M in PBS.
- Add a small aliquot of the pyrene stock solution to each sample to achieve a final pyrene concentration of approximately 10^{-6} M. The final concentration of acetone should be less than 1% (v/v) to avoid affecting the self-assembly process.
- Incubate the samples in the dark for at least 2 hours at room temperature to allow for the equilibration of pyrene within the micelles.
- Measure the fluorescence emission spectra of each sample from 350 nm to 450 nm, with an excitation wavelength of 334 nm.
- Record the fluorescence intensities at the first (I_1 , ~373 nm) and third (I_3 , ~384 nm) vibronic peaks.
- Plot the ratio of the fluorescence intensities (I_1/I_3) as a function of the logarithm of the **Oleoyl-Gly-Lys-(m-PEG11)-NH₂** concentration.
- The CMC is the concentration at which a sharp decrease in the I_1/I_3 ratio is observed, corresponding to the point of inflection in the sigmoidal curve.^[1]

Protocol for Dynamic Light Scattering (DLS) Analysis

DLS is used to determine the hydrodynamic diameter (size), size distribution (polydispersity index, PDI), and zeta potential (surface charge) of the nanoparticles.^{[2][3][4]}

Materials:

- **Oleoyl-Gly-Lys-(m-PEG11)-NH₂** nanoparticle suspension (approx. 1 mg/mL)
- DLS instrument with a zeta potential measurement cell
- Disposable cuvettes

Procedure for Size and PDI Measurement:

- Dilute the nanoparticle suspension with filtered PBS (pH 7.4) to an appropriate concentration (typically 0.1-1.0 mg/mL) to ensure an optimal scattering intensity.
- Transfer the diluted sample into a clean, dust-free cuvette.
- Place the cuvette in the DLS instrument and allow the temperature to equilibrate to 25°C.
- Set the instrument parameters (e.g., laser wavelength, scattering angle, viscosity, and refractive index of the dispersant).
- Perform at least three replicate measurements to obtain the Z-average hydrodynamic diameter and the PDI.

Procedure for Zeta Potential Measurement:

- Dilute the nanoparticle suspension with 10 mM NaCl solution to ensure sufficient ionic strength for the measurement.
- Transfer the sample into a zeta potential measurement cell.
- Place the cell in the instrument and allow it to equilibrate.
- Apply an electric field and measure the electrophoretic mobility of the nanoparticles.

- The instrument's software will calculate the zeta potential using the Helmholtz-Smoluchowski equation.
- Perform at least three replicate measurements. The presence of the PEG layer is expected to shield the surface charge, resulting in a zeta potential close to neutral.^{[5][6]}

Protocol for Transmission Electron Microscopy (TEM) Imaging

TEM is used to visualize the morphology and size of the self-assembled nanoparticles.

Materials:

- **Oleoyl-Gly-Lys-(m-PEG11)-NH₂** nanoparticle suspension (approx. 1 mg/mL)
- TEM grids (e.g., 400-mesh copper grids with formvar/carbon support film)
- Negative staining agent (e.g., 2% uranyl acetate or phosphotungstic acid)
- Filter paper
- Tweezers

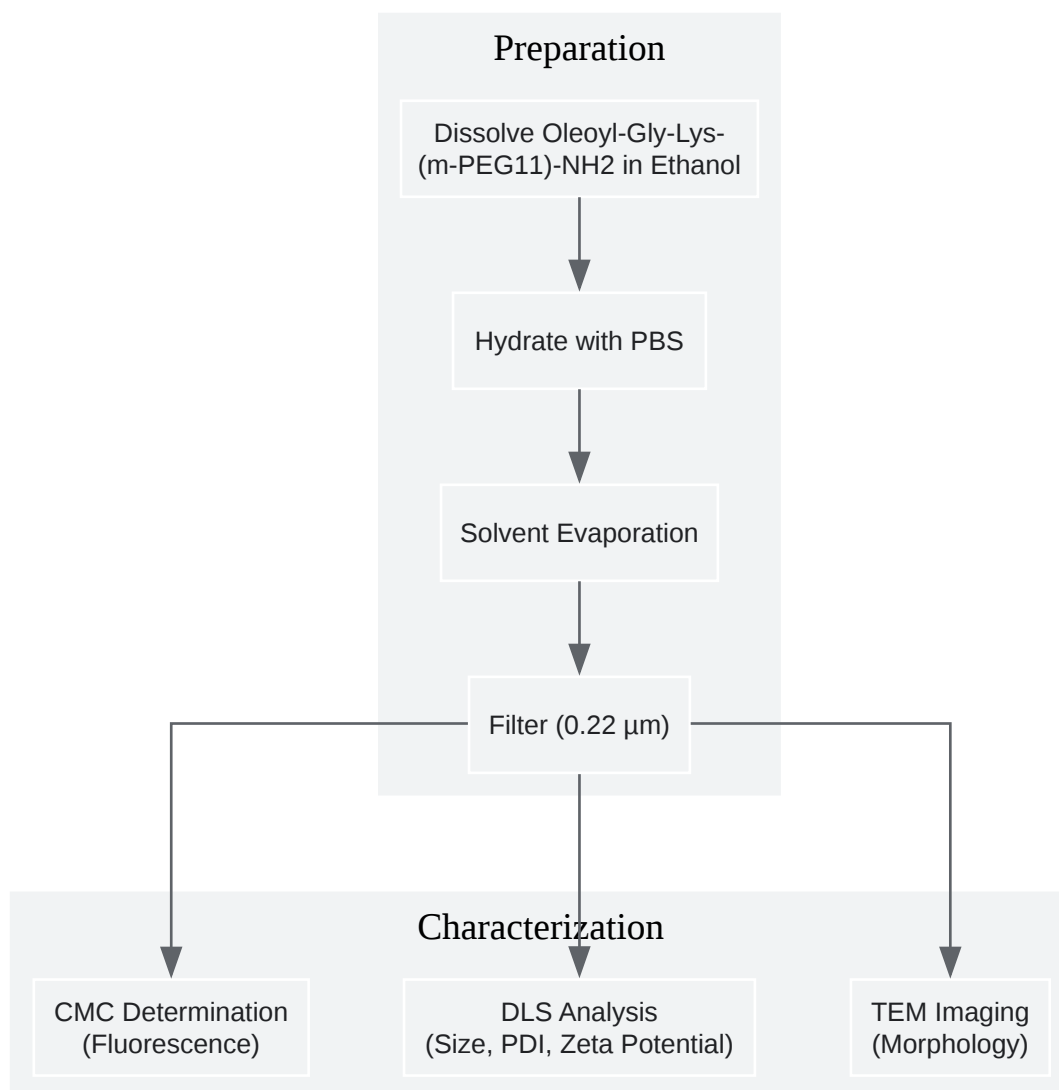
Procedure:

- Place a 5-10 μ L drop of the nanoparticle suspension onto a clean piece of parafilm.
- Using tweezers, place a TEM grid (film side down) onto the drop for 1-2 minutes to allow the nanoparticles to adsorb.
- Wick away the excess liquid with the edge of a piece of filter paper.
- For negative staining, place the grid onto a drop of the staining agent for 30-60 seconds.
- Blot away the excess stain with filter paper.
- Allow the grid to air-dry completely.

- Image the grid using a transmission electron microscope at an appropriate magnification.

Visualizations

Workflow for Nanoparticle Preparation and Characterization



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Caption: Experimental workflow for the preparation and characterization of nanoparticles.

Self-Assembly of Oleoyl-Gly-Lys-(m-PEG11)-NH₂

Caption: Diagram of the self-assembly of monomers into a core-shell micelle.

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